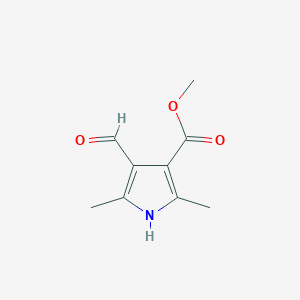

methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Description

The exact mass of the compound methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-7(4-11)8(6(2)10-5)9(12)13-3/h4,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVCRNQTGBXAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384004 | |

| Record name | Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-91-1 | |

| Record name | Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,5-dimethyl-4-formyl-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate, a pivotal heterocyclic building block in medicinal chemistry. Its Chemical Abstracts Service (CAS) number is 175205-91-1 .[1][2] This document elucidates the compound's critical role as a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, most notably the anti-cancer drug Sunitinib. We will delve into a detailed, field-proven synthetic protocol, an analysis of its physicochemical properties, and a discussion of its broader applications in drug discovery, providing a comprehensive resource for researchers in the field.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[3] Pyrrole derivatives have been successfully developed as anti-inflammatory, antibacterial, cholesterol-lowering, and anti-cancer agents. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them ideal for binding to biological targets such as protein kinases. Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a prime example of a highly functionalized pyrrole that serves as a versatile starting material for the synthesis of complex therapeutic agents.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses and for ensuring laboratory safety.

Table 1: Physicochemical Properties of Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

| Property | Value | Source(s) |

| CAS Number | 175205-91-1 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 160 °C | [4] |

| Boiling Point (Predicted) | 386.7±42.0 °C | [4] |

| Density (Predicted) | 1.209±0.06 g/cm³ | [4] |

| Solubility | Slightly soluble in water; soluble in DMSO and methanol. | [5] |

| pKa (Predicted) | 15.37±0.50 | [4] |

| Storage | 2-8°C, stored under nitrogen | [1][4] |

Safety Profile

As with any chemical reagent, proper handling and safety precautions are paramount.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

For a complete safety profile, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: A Detailed Protocol

The most common and efficient method for the synthesis of the title compound is through the Vilsmeier-Haack formylation of its precursor, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7][8][9] The use of POCl₃ is critical as it activates the otherwise unreactive DMF to become a potent electrophile.

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the starting material attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity and subsequent hydrolysis of the resulting iminium salt during aqueous work-up to yield the final aldehyde.[8][10]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Step-by-Step Experimental Protocol

This protocol is a synthesized representation from established methodologies and should be adapted and optimized based on laboratory conditions.

Materials:

-

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Deionized water

-

Diethyl ether (or Ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 equivalent) in anhydrous DMF. The choice of DMF as a solvent is strategic as it also serves as a reagent. Cool the solution to 0 °C in an ice bath.

-

Formation of the Vilsmeier Reagent and Formylation: Slowly add phosphorus oxychloride (1.5 - 2.0 equivalents) dropwise to the cooled solution via the dropping funnel, ensuring the temperature is maintained below 5 °C. The formation of the Vilsmeier reagent is exothermic.[11] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A successful reaction is indicated by the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product.

-

Work-up: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.[8] This step hydrolyzes the intermediate iminium salt and neutralizes the acidic byproducts.

-

Extraction: Dilute the quenched reaction mixture with water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer). The choice of solvent depends on the scale of the reaction and the desired purity.

-

Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate as a white to off-white solid.[8]

Applications in Drug Discovery and Development

The primary and most significant application of methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is as a crucial building block in the synthesis of the anticancer drug, Sunitinib.

The Central Role in Sunitinib Synthesis

Sunitinib (marketed as Sutent®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[5] It functions by inhibiting several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are implicated in tumor angiogenesis and proliferation.[5]

The synthesis of Sunitinib involves a condensation reaction between methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate and 5-fluoro-1,3-dihydro-2H-indol-2-one. The formyl group of the pyrrole intermediate is essential for this key carbon-carbon bond-forming reaction that links the two heterocyclic moieties of the final drug molecule.

Caption: Synthetic workflow for Sunitinib highlighting the role of the title compound.

Broader Potential in Medicinal Chemistry

The structural motif of a substituted pyrrole is a recurring feature in many kinase inhibitors. The 2,4-dimethyl-1H-pyrrole-3-carboxamide core, for which the title compound is a precursor, has been explored for the development of other potential anticancer agents. For instance, new derivatives bearing a benzimidazole moiety have shown promising antiproliferative activity against melanoma and breast cancer cell lines.[12]

Furthermore, pyrrole derivatives have been investigated as calcium channel modulators. While the title compound itself is not a direct modulator, its structural analogues have demonstrated activity as calcium channel activators, suggesting that this scaffold has potential for development in cardiovascular research.[13]

Conclusion

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a compound of high strategic importance in the field of medicinal chemistry and drug development. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with its versatile reactivity, makes it an indispensable intermediate for the preparation of complex, biologically active molecules. Its central role in the synthesis of the life-saving cancer drug Sunitinib underscores its value. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to serve as a valuable resource for researchers and scientists working to advance the frontiers of drug discovery.

References

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

- Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl)-3H-indole derivatives. International Journal of Organic Chemistry, 3(2), 187-192.

- Rajput, A. P., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19.

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

- Kang, S. S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125.

- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

- Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Coll. Vol. 4, p.331 (1963); Vol. 33, p.27 (1953).

-

Peninsula ChemSource. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: A Comprehensive Overview. Available from: [Link]

- Organic Syntheses.

-

Oakwood Chemical. Methyl 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Available from: [Link]

- Jagtap, S. S., et al. (2020). Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. Bioorganic Chemistry, 96, 103660.

- Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Coll. Vol. 4, p.331 (1963); Vol. 33, p.27 (1953).

- Zhorov, B. S., et al. (1995). Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. Journal of medicinal chemistry, 38(19), 3833–3847.

- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. 2013;18(1):1035-1051.

-

YouTube. Vilsmeier-Haack Reaction. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate [oakwoodchemical.com]

- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHYL 4-FORMYL-2,5-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE | 175205-91-1 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, chemical reactivity, and its significance as a precursor to pharmacologically active agents.

Core Molecular Identity and Physicochemical Properties

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a polysubstituted pyrrole derivative. The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in numerous natural products and synthetic drugs.[1] The specific arrangement of the methyl, formyl, and methyl carboxylate groups on this core structure imparts a unique reactivity profile that makes it a valuable intermediate in organic synthesis.

Key Molecular Identifiers

| Property | Value | Source(s) |

| Molecular Weight | 181.19 g/mol | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2][3][4] |

| CAS Number | 175205-91-1 | [1][2][3] |

| Canonical SMILES | CC1=C(C=O)C(=C(C)N1)C(=O)OC | [3] |

Physicochemical Data

A summary of its key computed and experimental properties is provided below. These parameters are crucial for predicting its behavior in various solvent systems and its potential for further chemical modification.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [5] |

| Melting Point | 160 °C | [5] |

| Boiling Point (Predicted) | 386.7±42.0 °C | [5] |

| Density (Predicted) | 1.209±0.06 g/cm³ | [5] |

| pKa (Predicted) | 15.37±0.50 | [5] |

| Topological Polar Surface Area (TPSA) | 59.16 Ų | [3] |

| LogP (Predicted) | 1.23064 | [3] |

Significance in Drug Discovery and Medicinal Chemistry

The substituted pyrrole framework is a cornerstone in the development of novel therapeutics, exhibiting a wide range of biological activities including anti-inflammatory, antibiotic, and anti-tumor properties.[1] The title compound, and its close analogs, serve as critical intermediates in the synthesis of complex pharmaceutical agents.

A prominent example is the use of a structurally related compound, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, as a key intermediate in the synthesis of Sunitinib .[4] Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4] This underscores the industrial and medicinal relevance of this particular substitution pattern on the pyrrole ring.

Furthermore, research into similarly substituted pyrroles has led to the discovery of potent pharmacological tools. For instance, Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, known as FPL 64176, was identified as a powerful and novel calcium channel activator.[6] This compound has become a valuable tool for studying calcium channels in various cell types, highlighting the potential for this chemical class to yield highly specific biological modulators.[6]

Synthesis and Chemical Reactivity

The synthesis of methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the formylation of a pre-existing polysubstituted pyrrole. The most common and effective method for introducing a formyl group onto an electron-rich heterocycle like pyrrole is the Vilsmeier-Haack reaction .[7][8]

The Vilsmeier-Haack Reaction: A Mechanistic Overview

This reaction utilizes a Vilsmeier reagent, which is a chloromethyliminium salt formed from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[8] This electrophilic species then attacks the electron-rich pyrrole ring.

Caption: Formation of the electrophilic Vilsmeier reagent.

The regioselectivity of the Vilsmeier-Haack reaction on pyrroles is highly dependent on the existing substituents. Pyrrole itself typically undergoes formylation at the α-position (C2 or C5) due to the higher stability of the resulting cationic intermediate.[8] To achieve formylation at the β-position (C3 or C4), the α-positions must be blocked.

In the synthesis of the title compound, the starting material would be methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. Since both α-positions (C2 and C5) are occupied by methyl groups, the electrophilic Vilsmeier reagent is directed to attack one of the available β-positions.

Caption: Synthetic workflow for the Vilsmeier-Haack formylation.

Experimental Protocols

Protocol 1: Generalized Vilsmeier-Haack Formylation of a Substituted Pyrrole

This protocol provides a representative procedure for the formylation of a pyrrole with blocked α-positions. Note: This is a generalized procedure and may require optimization for specific substrates.

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the starting pyrrole, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq.), in a minimal amount of an appropriate solvent (e.g., DMF or a chlorinated solvent like 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Hydrolysis and Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral to basic. This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for confirming the substitution pattern. Based on known data for similar pyrrole derivatives, the following chemical shifts (in ppm, relative to TMS) can be anticipated:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Pyrrole N-H | ~9.0 - 11.0 | Broad singlet | 1H | Chemical shift can be highly variable depending on solvent and concentration. |

| Formyl C-H | ~9.5 - 10.0 | Singlet | 1H | Diagnostic for the aldehyde proton. |

| Ester -OCH₃ | ~3.7 - 3.9 | Singlet | 3H | |

| Pyrrole C2-CH₃ | ~2.2 - 2.5 | Singlet | 3H | |

| Pyrrole C5-CH₃ | ~2.2 - 2.5 | Singlet | 3H | May be distinct from the C2-CH₃ signal depending on the magnetic environment. |

¹³C NMR, IR, and Mass Spectrometry

-

¹³C NMR: Expect distinct signals for the formyl carbon (~185-195 ppm), the ester carbonyl (~160-170 ppm), and the aromatic carbons of the pyrrole ring.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), a strong C=O stretch for the formyl group (~1660-1700 cm⁻¹), and another strong C=O stretch for the ester (~1700-1730 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 181.19, corresponding to the molecular weight.

Safety and Handling

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation.[1][3] It may also cause respiratory irritation and is considered harmful if swallowed.[1][3] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- Jana, G. K., et al. "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics." RSC Advances 5.20 (2015): 15233-15266.

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: A Comprehensive Overview. [Link]

- Baxter, A. J., et al. "Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator." Journal of medicinal chemistry 34.7 (1991): 2060-2070.

- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. "SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW)." Journal of Chemical Technology and Metallurgy 53.3 (2018): 451-464.

-

Oakwood Chemical. Methyl 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. [Link]

-

PubChem. methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. [Link]

-

ChemTube3D. Pyrrole: The Vilsmeier Reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

- White, J., & McGillivray, G. "The Vilsmeier-Haack aroylation of pyrroles reexamined." The Journal of Organic Chemistry 42.26 (1977): 4248-4251.

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. METHYL 4-FORMYL-2,5-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE | 175205-91-1 [chemicalbook.com]

- 6. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemtube3d.com [chemtube3d.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the NMR Analysis of Methyl 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole of interest in medicinal chemistry and materials science. By dissecting the expected chemical shifts, coupling constants, and signal multiplicities, this document serves as a practical reference for the unambiguous characterization of this and structurally related compounds. The principles and methodologies detailed herein are designed to empower researchers in their synthetic and analytical endeavors.

Introduction: The Structural Significance of Substituted Pyrroles

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 175205-91-1) is a polysubstituted pyrrole derivative with potential applications as a building block in the synthesis of more complex molecular architectures.[1][2] Accurate structural verification is the cornerstone of any chemical research, and NMR spectroscopy stands as the most powerful technique for this purpose in solution. This guide will provide a detailed, field-expert-driven approach to the complete NMR spectral assignment for this target molecule.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecule's structure is paramount for predicting and interpreting its NMR spectra.

-

Core Scaffold: A five-membered aromatic pyrrole ring.

-

Substituents:

-

Two methyl groups (-CH₃) at positions 2 and 5.

-

A methyl carboxylate group (-COOCH₃) at position 3.

-

A formyl group (-CHO) at position 4.

-

A proton attached to the nitrogen atom (N-H).

-

The electron-withdrawing nature of the formyl and carboxylate groups, coupled with the electron-donating effect of the methyl groups and the pyrrole ring itself, creates a distinct electronic environment for each nucleus, which is reflected in the NMR spectrum.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the best practices for preparing an NMR sample of the title compound and setting up the spectrometer for optimal data acquisition.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and may be advantageous for observing the N-H proton, as it can slow down proton exchange.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Instrument Parameters

-

Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is expected to show five distinct signals. The predicted chemical shifts are based on the analysis of similar substituted pyrroles and general principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| N-H | ~9.0 - 11.0 | Broad Singlet | 1H | The N-H proton of a pyrrole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. |

| CHO | ~9.5 - 10.5 | Singlet | 1H | Aldehydic protons are highly deshielded due to the strong electron-withdrawing nature of the carbonyl group. |

| COOCH₃ | ~3.8 | Singlet | 3H | The methyl protons of the ester group are in a typical range for this functional group. |

| 2-CH₃ | ~2.5 | Singlet | 3H | The methyl group at the α-position of the pyrrole ring is slightly deshielded. |

| 5-CH₃ | ~2.3 | Singlet | 3H | The methyl group at the α-position is also deshielded, but its chemical environment is slightly different from the 2-methyl group due to the proximity of different substituents. |

Diagram: ¹H NMR Signal Assignments

Caption: Predicted ¹H NMR signals and their corresponding protons.

Predicted ¹³C NMR Spectrum: A Detailed Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |

| C=O (formyl) | ~185 | The carbonyl carbon of an aldehyde is highly deshielded. |

| C=O (ester) | ~165 | The carbonyl carbon of the ester is also deshielded, but typically less so than an aldehyde. |

| C2 | ~140 | The pyrrole carbon attached to the methyl group and adjacent to the nitrogen. |

| C5 | ~135 | The pyrrole carbon attached to the methyl group and adjacent to the nitrogen. Its chemical shift will be slightly different from C2 due to the different neighboring substituents. |

| C3 | ~120 | The pyrrole carbon bearing the ester group. |

| C4 | ~115 | The pyrrole carbon bearing the formyl group. |

| COOCH₃ | ~51 | The methyl carbon of the ester group. |

| 2-CH₃ | ~14 | The methyl carbon at the 2-position of the pyrrole ring. |

| 5-CH₃ | ~12 | The methyl carbon at the 5-position of the pyrrole ring. |

Diagram: ¹³C NMR Signal Assignments

Caption: Predicted ¹³C NMR signals and their corresponding carbons.

Advanced NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments can offer definitive proof of the proposed structure.

-

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, long-range couplings might be observed between the N-H proton and the methyl protons, or between the formyl proton and the methyl protons, although these are expected to be weak.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl groups and the ester methyl to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for mapping out the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For instance, the formyl proton should show a correlation to C3, C4, and C5. The protons of the 2-methyl group should show correlations to C2, C3, and the nitrogen-bound carbon of the neighboring pyrrole ring.

Diagram: Key HMBC Correlations

Caption: Expected key long-range correlations in an HMBC spectrum.

Conclusion: A Self-Validating Analytical Approach

The comprehensive NMR analysis outlined in this guide provides a robust framework for the structural verification of methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. By systematically evaluating the ¹H and ¹³C NMR spectra, and employing advanced 2D techniques like HMBC, researchers can achieve an unambiguous assignment of all proton and carbon signals. This self-validating system, where the data from multiple NMR experiments converge to support a single structure, ensures the highest level of scientific integrity. The principles discussed are broadly applicable to the characterization of other substituted pyrroles and related heterocyclic systems, making this guide a valuable resource for the synthetic and medicinal chemistry communities.

References

Sources

A Senior Application Scientist's Guide to Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Synthesis, Characterization, and Application

Abstract

This technical guide provides an in-depth exploration of methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The pyrrole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals, making its derivatives valuable building blocks for drug discovery programs.[1][2][3][4] This document details a validated synthetic pathway, comprehensive characterization protocols, and discusses the chemical reactivity and potential applications of the title compound, particularly for researchers in drug development. We will delve into the mechanistic rationale behind the chosen synthetic strategies, ensuring a reproducible and understandable framework for laboratory application.

Introduction: The Significance of the Substituted Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of many biologically indispensable molecules, including heme, chlorophyll, and vitamin B12. In the realm of synthetic chemistry, substituted pyrroles serve as critical intermediates for creating complex molecular architectures with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5]

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 175205-91-1) is a polysubstituted pyrrole derivative. Its structure is particularly valuable due to the orthogonal reactivity of its functional groups: a nucleophilic pyrrole ring, an electrophilic formyl group, a modifiable ester, and an acidic N-H proton. This arrangement allows for sequential and site-selective modifications, making it an ideal scaffold for building libraries of compounds for high-throughput screening and lead optimization in drug discovery. A closely related analog, with a benzoyl group at the 4-position, has been identified as a potent calcium channel activator, highlighting the pharmacological potential of this molecular core.[6]

This guide will provide a comprehensive overview of this compound, beginning with its synthesis and ending with its potential applications, to empower researchers to fully leverage its synthetic utility.

Synthesis Pathway: A Rational Approach

The construction of the target molecule is most efficiently achieved through a two-step process that first builds the core pyrrole ring and then introduces the formyl group. The classical Knorr Pyrrole Synthesis is the method of choice for the initial ring formation, followed by a regioselective Vilsmeier-Haack formylation .

Step 1: Knorr Pyrrole Synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

The Knorr synthesis is a robust and versatile method for preparing pyrroles by condensing an α-amino-ketone with a β-ketoester.[7][8] The α-amino-ketone is often generated in situ from an α-oximino-ketone to avoid self-condensation, which is a common side reaction.[8]

Causality of Experimental Design:

-

In situ generation: α-amino ketones are unstable and prone to forming pyrazines.[8] By reducing the corresponding oxime (isonitroso compound) in the presence of the β-ketoester, the freshly formed, highly reactive α-amino ketone is immediately trapped in the desired condensation reaction.

-

Catalyst: The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates both the enolization of the β-ketoester and the dehydration steps in the cyclization process.

-

Reducing Agent: Zinc dust is a classical and effective reducing agent for converting the oxime to the amine under acidic conditions.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich aromatic and heterocyclic compounds.[9][10] It utilizes the Vilsmeier reagent, an electrophilic iminium salt, generated from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphoryl chloride, POCl₃).

Causality of Experimental Design:

-

Regioselectivity: Pyrroles typically undergo electrophilic substitution at the C2 (α) position due to superior stabilization of the cationic intermediate. However, in our substrate, both α-positions (C2 and C5) are blocked by methyl groups. This steric hindrance and electronic blocking forces the electrophilic Vilsmeier reagent to attack one of the β-positions (C3 or C4). The C4 position is electronically favored for substitution as the electron-withdrawing ester group at C3 deactivates the C4 position less than it deactivates the C2 position. The methyl groups are electron-donating, further activating the ring for electrophilic attack. This directs the formylation reliably to the C4 position.

-

Reaction Conditions: The reaction is run under anhydrous conditions at low temperatures to control the reactivity of the potent Vilsmeier reagent and prevent side reactions. The subsequent hydrolysis of the iminium salt intermediate with a basic solution liberates the aldehyde.

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Protocol: Synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add methyl acetoacetate (11.6 g, 0.1 mol) and glacial acetic acid (50 mL).

-

Reagent Addition: In a separate beaker, dissolve butane-2,3-dione monoxime (10.1 g, 0.1 mol) in glacial acetic acid (30 mL). Add this solution to the dropping funnel.

-

Reaction Initiation: Begin vigorous stirring of the flask contents and add zinc dust (15 g, 0.23 mol) portion-wise to the flask, ensuring the temperature does not exceed 80°C.

-

Condensation: Once the zinc addition is complete, add the oxime solution dropwise from the funnel over 30 minutes. The reaction is exothermic; maintain the temperature between 80-90°C using a water bath if necessary.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto 300 g of crushed ice. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

Protocol: Synthesis of Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

-

Vilsmeier Reagent Preparation: In a 250 mL three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 20 mL) to 0°C in an ice-salt bath. Add phosphoryl chloride (POCl₃, 10.7 g, 0.07 mol) dropwise with stirring, ensuring the temperature remains below 10°C. Stir the resulting solution for 30 minutes at 0°C.

-

Substrate Addition: Dissolve methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (8.4 g, 0.05 mol) in DMF (20 mL) and add it dropwise to the cold Vilsmeier reagent solution.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 40-50°C for 2 hours. Monitor the reaction progress by TLC.

-

Hydrolysis: Cool the reaction mixture back to 0°C and carefully pour it onto 200 g of crushed ice. Then, slowly add a 20% aqueous sodium hydroxide solution until the mixture is alkaline (pH > 9), keeping the temperature below 20°C.

-

Isolation: A precipitate will form. Stir the suspension for 1 hour, then collect the solid by vacuum filtration. Wash the solid with cold water and dry.

-

Purification: Recrystallize the crude product from ethanol to yield pure methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate as a white to off-white solid.[11]

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value | Source |

| CAS Number | 175205-91-1 | [11][12] |

| Molecular Formula | C₉H₁₁NO₃ | [12] |

| Molecular Weight | 181.19 g/mol | [12] |

| Appearance | White to off-white solid | [11] |

| Melting Point | 160 °C | [11] |

| Storage | 2-8°C, stored under nitrogen | [11][12] |

Spectroscopic Characterization

The following table summarizes the expected spectroscopic data based on the compound's structure. This serves as a benchmark for validating experimental results.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~10.0 (s, 1H, -CHO), ~9.0 (br s, 1H, N-H), 3.8 (s, 3H, -OCH₃), 2.5 (s, 3H, C5-CH₃), 2.4 (s, 3H, C2-CH₃) |

| ¹³C NMR | δ (ppm): ~185 (-CHO), ~165 (-COOCH₃), ~140 (C5), ~135 (C2), ~125 (C3), ~115 (C4), ~51 (-OCH₃), ~14 (C5-CH₃), ~12 (C2-CH₃) |

| FT-IR | ν (cm⁻¹): ~3300 (N-H stretch), ~2950 (C-H stretch), ~1700 (C=O ester stretch), ~1650 (C=O aldehyde stretch) |

| Mass Spec (EI) | m/z (%): 181 [M]⁺, 150 [M-OCH₃]⁺ |

Analytical Protocols

-

Nuclear Magnetic Resonance (NMR): Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

-

Mass Spectrometry (MS): Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) or Electron Impact (EI) techniques.

Applications in Drug Development & Chemical Reactivity

The title compound is not merely a synthetic endpoint but a versatile intermediate. Its functional groups provide multiple handles for diversification.

Key Reactive Sites and Potential Transformations

-

Formyl Group: The aldehyde is a gateway to a vast number of chemical transformations. It can undergo reductive amination to form amines, Wittig reactions to form alkenes, and condensation reactions with active methylene compounds to extend the carbon skeleton.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for forming amides—a common functional group in pharmaceuticals.[13] For instance, the hydrolysis of the ethyl ester analog is a known procedure.[13]

-

N-H Proton: The pyrrolic nitrogen can be deprotonated and alkylated or acylated to introduce substituents that can modulate the molecule's steric and electronic properties, as well as its lipophilicity and hydrogen bonding capacity.

-

Pyrrole Ring: While the ring is substituted, it can still participate in certain reactions, although its reactivity is attenuated compared to unsubstituted pyrrole.

Caption: Key reactive sites and potential derivatizations.

Role as a Pharmaceutical Intermediate

The pyrrole scaffold is a cornerstone in medicinal chemistry. Its derivatives are known to target a wide range of biological systems.[3][4]

-

Cancer Therapy: The structural motif of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a close isomer, is utilized in creating drug candidates for cancer therapy.[13] This suggests that our title compound could be a valuable precursor for novel anticancer agents.

-

Enzyme Inhibition: The strategic placement of functional groups on the pyrrole ring allows for precise interactions with enzyme active sites. For example, pyrrole derivatives have been developed as butyrylcholinesterase inhibitors for potential Alzheimer's disease treatment, where the pyrrole ring engages in pi-pi stacking interactions.[14]

-

Ion Channel Modulation: As previously mentioned, a derivative of this core structure, FPL 64176, is a potent calcium channel activator.[6] This demonstrates that the 2,5-dimethyl-pyrrole-3-carboxylate scaffold is pre-validated for interaction with critical ion channels.

Conclusion

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a high-value chemical entity whose synthesis is readily achievable through established and reliable organic chemistry reactions. Its well-defined structure, confirmed through standard spectroscopic methods, features a desirable array of functional groups that can be selectively manipulated. This positions the compound as a powerful and versatile building block for medicinal chemists and drug development professionals. Its structural similarity to known bioactive molecules provides a strong rationale for its inclusion in synthetic programs aimed at discovering next-generation therapeutics.

References

-

Kang, S.-S., Li, H.-L., Zeng, H.-S., & Wang, H.-B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 64(6), o1125. [Link]

-

Pharmaffiliates. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Pharmaffiliates. [Link]

-

Banu, S., & Adhikari, D. (2018). Paal–Knorr synthesis of pyrroles. Cogent Chemistry, 4(1), 1534341. [Link]

-

MBB College. (n.d.). Paal-Knorr Synthesis. [Link]

-

Alker, D., et al. (1993). Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. Journal of Medicinal Chemistry, 36(14), 1947-1953. [Link]

-

O'Brien-Nicholson, C., et al. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 755-774. [Link]

-

Sbardella, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112769. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

ChemTube3D. (n.d.). Pyrrole - The Vilsmeier Reaction. [Link]

-

PubChem. (n.d.). 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

-

Anderson, H. J., & Loader, C. E. (1980). The Vilsmeier-Haack aroylation of pyrroles reexamined. The Journal of Organic Chemistry, 45(9), 1606-1613. [Link]

-

Găină, A. M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(21), 7393. [Link]

-

PubChem. (n.d.). methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. [Link]

-

El-Sayed, W. M., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 19721. [Link]

-

Muchowski, J. M., & Solas, D. R. (1983). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides. Tetrahedron Letters, 24(32), 3455-3456. [Link]

-

All About Chemistry. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Video]. YouTube. [Link]

-

Kennedy, A. R., et al. (2017). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 254-259. [Link]

-

Clubley, B. G., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(58), 33925-33929. [Link]

-

ResearchGate. (n.d.). Structure of some pyrroles with biological activities. [Link]

-

ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. [Link]

-

Năstasă, C., et al. (2021). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 26(16), 4983. [Link]

-

Cambridge University Press. (n.d.). Knorr Pyrrole Synthesis. [Link]

-

O'Brien-Nicholson, C., et al. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 755-774. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Jagtap, S. S., et al. (2020). Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. Bioorganic Chemistry, 97, 103660. [Link]

-

Jing, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1062973. [Link]

-

Kang, S.-S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1125. [Link]

-

PubChem. (n.d.). 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. [Link]

-

ResearchGate. (n.d.). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. [Link]

-

Fisher Scientific. (n.d.). Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, 95%, Thermo Scientific. [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. METHYL 4-FORMYL-2,5-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE | 175205-91-1 [chemicalbook.com]

- 12. chemscene.com [chemscene.com]

- 13. nbinno.com [nbinno.com]

- 14. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Building Block: Methyl 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate in Heterocyclic Synthesis

Introduction: Unveiling a Privileged Scaffold in Heterocyclic Chemistry

In the landscape of modern organic synthesis and drug discovery, the pyrrole nucleus stands as a cornerstone of heterocyclic chemistry. Its presence in a vast array of natural products, pharmaceuticals, and functional materials underscores its significance.[1][2] Within the diverse family of functionalized pyrroles, methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS No: 175205-91-1) has emerged as a particularly valuable and versatile building block.[3] This seemingly simple molecule, possessing a strategically placed aldehyde and ester functionality on a decorated pyrrole core, offers a gateway to a multitude of complex heterocyclic systems. Its utility is most prominently showcased in the synthesis of dipyrromethanes, which are crucial precursors to porphyrins and related macrocycles, and in the construction of Boron-dipyrromethene (BODIPY) dyes, a class of highly fluorescent molecules with widespread applications in bio-imaging and materials science.[4][5]

This comprehensive guide provides detailed application notes and protocols for the use of methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate in heterocyclic synthesis. As a senior application scientist, the aim is to not only provide step-by-step instructions but also to offer insights into the rationale behind the experimental choices, ensuring a deeper understanding of the underlying chemical principles.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [6] |

| Molecular Weight | 181.19 g/mol | [6] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 160 °C | [3] |

| Boiling Point | 386.7±42.0 °C (Predicted) | [3] |

| Storage | 2-8°C, stored under nitrogen | [3] |

PART 1: Synthesis of Methyl 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

The most common and efficient method for the introduction of a formyl group onto an electron-rich pyrrole ring is the Vilsmeier-Haack reaction .[7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The following protocol is adapted from established procedures for the formylation of similar pyrrole-3-carboxylates.[2][9]

Reaction Scheme: Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack formylation of the pyrrole precursor.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

Materials:

-

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Reaction with Pyrrole: Dissolve methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice. Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate as a solid.

Expert Insights:

-

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-donating nature of the pyrrole ring directs the formylation to the electron-rich C4 position. The ester and methyl groups provide steric hindrance and electronic deactivation at other positions, leading to high regioselectivity.

-

Strict anhydrous conditions are crucial for the formation and reactivity of the Vilsmeier reagent. Any moisture will hydrolyze the reagent and reduce the yield.

-

The temperature control during the addition of POCl₃ is critical to prevent uncontrolled side reactions.

PART 2: Application in the Synthesis of Dipyrromethanes

Dipyrromethanes are fundamental building blocks for the synthesis of porphyrins, corroles, and other porphyrinoid macrocycles. The acid-catalyzed condensation of a formylpyrrole with an unsubstituted pyrrole is a common and effective method for their preparation.[4][5][10]

Reaction Scheme: Acid-Catalyzed Condensation

Caption: Synthesis of a dipyrromethane via acid-catalyzed condensation.

Protocol 2: Synthesis of a Meso-Substituted Dipyrromethane

Materials:

-

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

-

2,4-Dimethylpyrrole

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triethylamine (TEA)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) and 2,4-dimethylpyrrole (1.1 equivalents) in anhydrous DCM.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of trifluoroacetic acid (TFA, approximately 0.01-0.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes. Prolonged reaction times can lead to the formation of polymeric byproducts.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine (TEA) to neutralize the TFA catalyst.

-

Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The desired dipyrromethane is typically a stable, crystalline solid.

Expert Insights:

-

The mechanism of this reaction involves the acid-catalyzed activation of the formyl group, making it more electrophilic. The electron-rich α-position of the second pyrrole molecule then attacks the activated carbonyl carbon, followed by dehydration to form the dipyrromethane linkage.[11]

-

The use of a slight excess of the unsubstituted pyrrole can help to drive the reaction to completion.

-

It is crucial to quench the reaction with a base as soon as it is complete, as the acidic conditions can promote side reactions and decomposition of the product.

-

Care should be taken during the evaporation of solutions containing TFA, as it is corrosive.[12]

PART 3: Application in the Synthesis of BODIPY Dyes

BODIPY dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability.[11][] They are typically synthesized from dipyrromethene precursors, which can be obtained by the oxidation of dipyrromethanes. The following protocol outlines a general two-step procedure for the synthesis of a BODIPY dye starting from the dipyrromethane prepared in Protocol 2.

Workflow: From Dipyrromethane to BODIPY Dye

Caption: General workflow for the synthesis of BODIPY dyes.

Protocol 3: Synthesis of a BODIPY Dye

Materials:

-

Meso-substituted dipyrromethane (from Protocol 2)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Silica gel for column chromatography

Procedure:

-

Oxidation to Dipyrromethene: Dissolve the dipyrromethane (1 equivalent) in anhydrous DCM in a round-bottom flask. Add a solution of DDQ (1.1 equivalents) in DCM dropwise at room temperature. Stir the mixture for 30-60 minutes. The solution will typically change color, indicating the formation of the dipyrromethene. Monitor the reaction by TLC.

-

Boron Complexation: To the crude dipyrromethene solution, add triethylamine (TEA, 5-10 equivalents) or DIPEA, followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 5-10 equivalents) at 0 °C.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The formation of the highly fluorescent BODIPY dye can often be observed under a UV lamp.

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude BODIPY dye can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Expert Insights:

-

The oxidation step converts the sp³-hybridized meso-carbon of the dipyrromethane to an sp²-hybridized carbon, forming the conjugated dipyrromethene core. DDQ and p-chloranil are common and effective oxidizing agents for this transformation.[]

-

The subsequent reaction with BF₃·OEt₂ in the presence of a base leads to the formation of the stable, six-membered boron-containing ring that is characteristic of the BODIPY core. The base is necessary to deprotonate the pyrrole nitrogens and facilitate the complexation.

-

The purification of BODIPY dyes often requires careful chromatography, as they can be intensely colored and may adsorb strongly to silica gel.

Conclusion

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a highly valuable and versatile building block in heterocyclic synthesis. Its straightforward preparation via Vilsmeier-Haack formylation and its strategic functionalization make it an ideal starting material for the construction of complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new functional molecules with diverse applications.

References

-

Kang, S.-S., Li, H.-L., Zeng, H.-S., & Wang, H.-B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1125. [Link]

-

Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932. [Link]

-

Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved January 26, 2026, from [Link]

-

Lindsey, J. S., et al. (1987). One-Flask Synthesis of Meso-Substituted Dipyrromethanes and Their Application in the Synthesis of Trans-Substituted Porphyrin Building Blocks. The Journal of Organic Chemistry, 52(5), 827–836. [Link]

-

Rajput, A. S., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19. [Link]

-

Ferreira, M., et al. (2019). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. Molecules, 24(23), 4328. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 26, 2026, from [Link]

-

Venugopala, K. N., Prasanna, R. T., & Odhav, B. (2014). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 26(11), 3131-3134. [Link]

-

Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinolin-2-yl)malonaldehyde and its reactivity. International Journal of Organic Chemistry, 3(3), 187-193. [Link]

-

Oakwood Chemical. (n.d.). Methyl 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Retrieved January 26, 2026, from [Link]

-

Patel, V., et al. (2014). A novel and efficient green methodology for the synthesis of meso-substituted dipyrromethanes. Der Pharma Chemica, 6(1), 316-322. [Link]

-

Leen, V., et al. (2011). Synthesis and application of reactive BODIPY dyes. Doctoral Thesis, KU Leuven. [Link]

-

Kumar, A., et al. (2018). Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 9(8), 3296-3304. [Link]

-

Bio-Techne. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved January 26, 2026, from [Link]

-

Temelli, B., & Kapci, B. (2022). Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. Beilstein Journal of Organic Chemistry, 18, 1403–1409. [Link]

-

Sharma, S., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(21), 15849-15873. [Link]

-

Lee, A. S.-Y., et al. (2015). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. Journal of the Chinese Chemical Society, 62(4), 311-316. [Link]

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Innovations in Pharmaceutical and Biological Sciences, 4(4), 1-8. [Link]

-

Kaur, G., et al. (2023). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Molecules, 28(18), 6682. [Link]

-

ResearchGate. (n.d.). (PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved January 26, 2026, from [Link]

-

Abeysena, I. (2018, March 22). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World. [Link]

Sources

- 1. Synthesis, structure and spectroscopic properties of BODIPY dyes incorporating the pentafluorosulfanylphenyl group - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ00633F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US20030187278A1 - Process for the synthesis of dipyrromethanes - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. rdworldonline.com [rdworldonline.com]

Application Note: A Robust Protocol for the Synthesis of Sunitinib via Knoevenagel Condensation

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of Sunitinib (SU11248), a pivotal multi-targeted tyrosine kinase inhibitor. The procedure details the final convergent step in its synthesis: a Knoevenagel condensation between N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoro-1,2-dihydro-2-oxo-3H-indole. Moving beyond a mere recitation of steps, this guide elucidates the chemical rationale behind the chosen reagents and conditions, discusses critical process parameters, and offers insights into potential challenges, thereby equipping researchers in drug development and medicinal chemistry with a reliable and reproducible methodology for obtaining high-purity Sunitinib base.

Introduction: The Significance of Sunitinib

Sunitinib, marketed as Sutent®, is a cornerstone in the treatment of certain cancers, notably Gastrointestinal Stromal Tumors (GIST) and advanced Renal Cell Carcinoma (RCC).[1] Its therapeutic efficacy stems from its function as a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and cell proliferation.[1][2][3]

The chemical synthesis of Sunitinib, N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, is a multi-step process.[1] This document focuses on the final, critical bond-forming reaction—the condensation of the key pyrrole aldehyde intermediate with 5-fluoro-2-oxindole. This reaction proceeds via a Knoevenagel condensation, a classic method for forming carbon-carbon double bonds between an active methylene compound and a carbonyl group.[1][4] Understanding and optimizing this step is paramount for achieving high yield and purity, which are critical for subsequent formulation into a pharmaceutically active substance like Sunitinib malate.

Reaction Principle and Mechanism

The synthesis is achieved through a base-catalyzed Knoevenagel condensation. The mechanism involves the following key transformations:

-

Enolate Formation: The catalyst, a secondary amine like pyrrolidine or piperidine, acts as a base to deprotonate the acidic methylene group at the C3 position of the 5-fluoro-2-oxindole ring. This generates a highly nucleophilic enolate ion.

-

Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of the aldehyde group on the N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide intermediate.

-

Dehydration: The resulting aldol-type intermediate readily undergoes dehydration (elimination of a water molecule) under the reflux conditions to form a stable, conjugated carbon-carbon double bond, yielding the final Sunitinib base as the (Z)-isomer.

Caption: High-level workflow for Sunitinib synthesis.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Formula | Recommended Purity |

| N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | 356068-86-5 | C₁₆H₂₅N₃O₂ | >98% |

| 5-Fluoro-1,2-dihydro-2-oxo-3H-indole (5-Fluoro-2-oxindole) | 56341-41-4 | C₈H₆FNO | >98% |

| Pyrrolidine | 123-75-1 | C₄H₉N | Anhydrous, >99% |

| Ethanol (200 Proof) | 64-17-5 | C₂H₅OH | Anhydrous, >99.5% |

| Toluene | 108-88-3 | C₇H₈ | Anhydrous, >99.5% |

| Petroleum Ether | 8032-32-4 | N/A | ACS Grade |

Equipment

-

Three-neck round-bottom flask (appropriately sized for the reaction scale)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Glass funnel and filter paper

-

Büchner funnel and flask for vacuum filtration

-

Vacuum oven

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

Detailed Experimental Protocol

This protocol describes the synthesis on a representative laboratory scale.

-

Flask Preparation and Inert Atmosphere:

-

Assemble the three-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried.

-

Purge the apparatus with an inert gas (Nitrogen or Argon) to maintain an anhydrous atmosphere, which is crucial for preventing side reactions.

-

-

Charging of Reactants and Solvent:

-

To the flask, add 5-fluoro-2-oxindole (1.0 eq).

-

Add N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 to 1.05 eq).

-

Add the chosen solvent (e.g., anhydrous ethanol or toluene) in a quantity sufficient to create a stirrable slurry (typically 10-15 mL per gram of 5-fluoro-2-oxindole).

-

-

Catalyst Addition:

-

Reaction Under Reflux:

-

Heat the reaction mixture to reflux (for ethanol, this is ~78°C; for toluene, ~111°C) using the heating mantle.

-

Maintain a gentle reflux with continuous stirring for approximately 2.5 to 4 hours.[5]

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The product, Sunitinib, is a distinctively colored yellow-orange compound.[1]

-

-

Product Isolation:

-

After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. The Sunitinib base will begin to precipitate as a solid.

-

To maximize precipitation, further cool the flask in an ice-water bath for 30-60 minutes.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

-

Washing and Drying:

-

Wash the filter cake with a small amount of cold solvent (the same used for the reaction) to remove any remaining soluble impurities.

-

Perform a final wash with a non-polar solvent like petroleum ether to facilitate drying.[5]

-

Dry the resulting bright yellow-orange solid in a vacuum oven at 40-50°C until a constant weight is achieved.

-

Key Process Parameters and Expected Results

The choice of solvent and catalyst significantly influences reaction outcomes. The following table summarizes typical conditions and expected yields based on literature data.

| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Time (h) | Expected Yield |

| N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | 5-Fluoro-2-oxindole | Pyrrolidine | Ethanol | Reflux | 3-4 | ~70% |